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Compound of Interest

Compound Name: 2,6-Dimethyl-D,L-tyrosine

Cat. No.: B1316823

This technical guide provides a preliminary investigation into the pharmacology of 2,6-
Dimethyl-D,L-tyrosine. The majority of available research focuses on the L-isomer, 2',6'-
dimethyl-L-tyrosine (Dmt), as a critical component in the design of synthetic opioid peptides.
Consequently, this document emphasizes its role in modulating the activity of these peptides,
while also outlining the current knowledge gaps regarding the standalone pharmacology of the
D,L-racemic mixture. This guide is intended for researchers, scientists, and drug development
professionals.

Physicochemical Properties

2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative. Below is a summary of its key
physicochemical properties.
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Property Value Source
Molecular Formula C11H15NOs3 [1]
Molecular Weight 209.24 g/mol [2]
CAS Number 123715-02-6 [1]
Melting Point 239-240 °C (decomposes) [1]
Predicted XLogP3 -1 [1]
Hydrogen Bond Donor Count 3 [1]
Hydrogen Bond Acceptor 4 o

Count

Predicted Boiling Point

412.8 £45.0 °C

[1]

Predicted Flash Point

203.4+£28.7 °C

[1]

Role in Opioid Peptide Pharmacology

The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) at the N-terminus of opioid peptides is a

well-established strategy to enhance their pharmacological properties. The two methyl groups

on the tyrosine ring provide steric hindrance that can influence receptor binding and protect

against enzymatic degradation.[3]

Impact on Opioid Receptor Binding Affinity

The substitution of tyrosine with Dmt in various opioid peptide analogs has been shown to

significantly increase their binding affinity for both mu (p) and delta (d) opioid receptors.[4][5]

This is attributed to favorable interactions within the receptor's binding pocket.
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Binding

Peptide o . Fold Change

Receptor Affinity (Ki, Source
Analog vs. Tyr*

nM)

DALDA Human MOR 1.69 - [4]
[Dmt]DALDA Human MOR 0.143 11.8 [4]
Endomorphin-2

Rat MOR - - [6]
Analog
[Dmtt]Endomorp . -

) Rat MOR High Affinity Enhanced [6]

hin-2 Analog

MOR: Mu Opioid Receptor

Influence on Functional Activity

Dmt substitution not only affects binding affinity but also modulates the functional activity of
opioid peptides, influencing whether they act as agonists or antagonists.[7] The functional
consequences are often assessed using GTPyS binding assays, which measure G-protein
activation upon receptor stimulation.[4][8]
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] Potency
Peptide o ]
Assay Activity (ECso0lICso, Efficacy Source
Analog
nM)
GTPYS
DALDA (Human Agonist - Full [4]
MOR)
GTPYS o
) Significantly
[DmtDALDA  (Human Agonist Full [4]
Increased
MOR)
H-Dmt-Tic-
) MVD 0 Agonist 0.12 - [7]
Asp-Bid
H-Dft-Tic- _
) MVD & Antagonist pAz = 8.95 - [7]
Asp-Bid
H-Tyr-Tic- )
) MVD 0 Antagonist pAz = 8.85 - [7]
Asp*-Bid

MVD: Mouse Vas Deferens assay; Dft: 2',6'-difluoro-L-tyrosine

Enhancement of Metabolic Stability

A significant advantage of incorporating Dmt into opioid peptides is the enhancement of their
metabolic stability.[3] The methyl groups can shield the peptide backbone from enzymatic
cleavage, prolonging the peptide's half-life.[9] Peptides containing Dmt have shown increased
stability when incubated with rat brain homogenates.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the
pharmacological investigation of compounds like 2,6-Dimethyl-D,L-tyrosine and its peptide
derivatives.

Synthesis of Peptides Containing 2',6'-dimethyI-L-
tyrosine
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Peptides incorporating Dmt are typically synthesized using solid-phase peptide synthesis
(SPPS).

Workflow for Solid-Phase Peptide Synthesis:

Washing
Resin Support
—X
Coupling | Washing M»[ueavage from Resm]—»[wnncauon (HPLCD—»[Characxenzanun (MSHPure PEpﬂdej
Next Amino Acid

Click to download full resolution via product page

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol:
e Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
e Amino Acid Coupling:

o Dissolve the Fmoc-protected amino acid (including Fmoc-Dmt-OH) and a coupling agent
(e.g., HBTU/HOBY) in a suitable solvent like DMF.

o Add a base (e.g., DIPEA) to the resin to neutralize it.
o Add the activated amino acid solution to the resin and allow it to react.
e Washing: Wash the resin thoroughly with DMF to remove excess reagents.

o Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc
protecting group from the newly added amino acid.

o Repeat: Repeat the coupling, washing, and deprotection steps for each subsequent amino
acid in the peptide sequence.
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» Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the
resin and remove the side-chain protecting groups using a cleavage cocktail (e.g.,
trifluoroacetic acid with scavengers).

« Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the final peptide using mass spectrometry
(MS) and analytical HPLC.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

Workflow for Radioligand Binding Assay:

Receptor Membrane Incubation with R . o . - -
Radioligand & Test Compound Rapid Filtration —» Scintillation Countlng]—b[Data Analysis (K\D—b@mdmg Afflnlty]

Click to download full resolution via product page

Radioligand Opioid Receptor Binding Assay Workflow.

Protocol:

Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of
interest (e.g., CHO cells stably expressing the human p-opioid receptor).

 Incubation: In a microplate, incubate the cell membranes with a known radioligand (e.g.,
[BHIDAMGO for the p-opioid receptor) and varying concentrations of the test compound.

« Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell
harvester to separate bound from unbound radioligand.

e Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.
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» Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
measure the radioactivity using a scintillation counter.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (ICso). Calculate the inhibitory constant (Ki) using the
Cheng-Prusoff equation.

GTPyYS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Signaling Pathway for GPCR Activation and GTPyS Binding:
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GPCR Activation and [3°*S]GTPyS Binding Pathway.

Protocol:

 Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

 Incubation: Incubate the membranes with GDP, varying concentrations of the test compound
(agonist), and the non-hydrolyzable GTP analog, [3>°S]GTPyS.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1316823?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

« Filtration: Terminate the reaction by rapid filtration through a filter plate.
e Washing: Wash the filters with ice-cold buffer.

» Scintillation Counting: Measure the amount of bound [3>S]GTPyYS using a scintillation
counter.

o Data Analysis: Plot the amount of bound [3°*S]GTPyS against the concentration of the test
compound to determine the ECso (concentration for 50% of maximal effect) and Emax
(maximal effect).

In Vivo Antinociceptive Assays

The tail-flick and hot-plate tests are common assays to evaluate the analgesic effects of
compounds in rodents.[10][11]

Workflow for In Vivo Antinociceptive Testing:

Animal Acclimation Baseline Latency Drug Administration Post-Drug Latency Data Analysis (%MPE) Antinociceptive Effect
Measurement Measurement

Click to download full resolution via product page

Workflow for In Vivo Antinociceptive Assays.

a) Tail-Flick Test:
e Acclimation: Acclimate the animal (e.g., mouse or rat) to the testing apparatus.

» Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat
source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off
time is used to prevent tissue damage.

o Drug Administration: Administer the test compound (e.qg., via intraperitoneal injection).

o Post-Drug Measurement: Measure the tail-flick latency at various time points after drug
administration.
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o Data Analysis: Calculate the percent maximal possible effect (%0MPE) to quantify the
analgesic effect.

b) Hot-Plate Test:

Acclimation: Acclimate the animal to the hot-plate apparatus.

» Baseline Measurement: Place the animal on a heated plate (e.g., 55°C) and record the time
it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time is
enforced.

e Drug Administration: Administer the test compound.

o Post-Drug Measurement: Measure the hot-plate latency at different time points after drug
administration.

o Data Analysis: Calculate the %MPE to determine the level of antinociception.

Knowledge Gaps and Future Directions

The current body of scientific literature provides substantial evidence for the utility of 2',6'-
dimethyl-L-tyrosine as a tool to enhance the pharmacological properties of opioid peptides.
However, there is a significant lack of information regarding the intrinsic pharmacology of 2,6-
Dimethyl-D,L-tyrosine as a standalone molecule.

Future research should focus on:

» Comprehensive Pharmacological Profiling: Evaluating the binding and functional activity of
2,6-Dimethyl-D,L-tyrosine at a wide range of receptors and enzymes to understand its
selectivity and potential off-target effects.

 ADME and Toxicology Studies: Characterizing the absorption, distribution, metabolism,
excretion, and toxicity profile of the compound to assess its drug-like properties and safety.

 In Vivo Studies: Investigating the behavioral and physiological effects of 2,6-Dimethyl-D,L-
tyrosine when administered alone in animal models.
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o Elucidation of D- and L-isomer Activity: Separating the racemic mixture and characterizing
the pharmacological activity of the individual D- and L-isomers to understand their respective
contributions.

By addressing these knowledge gaps, a more complete understanding of the pharmacology of
2,6-Dimethyl-D,L-tyrosine can be achieved, potentially uncovering new therapeutic
applications for this compound beyond its current use in peptide modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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